2-Ethyl-4-methylthiazole

Catalog No.
S1516204
CAS No.
15679-12-6
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-methylthiazole

CAS Number

15679-12-6

Product Name

2-Ethyl-4-methylthiazole

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3

InChI Key

VGRVKVGGUPOCMT-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C

Solubility

Slightly soluble in water; Soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC(=CS1)C

Food Science:

  • Flavor Analysis: 2-Ethyl-4-methylthiazole is a key aroma compound identified in various food products like coffee, chicken soup stock, and roasted peanuts [, ]. Research has focused on understanding its contribution to the overall flavor profile of these foods, potentially aiding in flavor development and quality control [].

Agriculture:

  • Livestock Feed Flavoring: Studies have investigated the safety and efficacy of 2-Ethyl-4-methylthiazole as a flavoring agent in animal feed when used within recommended guidelines []. This research could contribute to the development of palatable and nutritious animal feed formulations.

Chemical and Material Science:

  • Organic Synthesis: 2-Ethyl-4-methylthiazole serves as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and functional materials []. Research in this area explores the development of efficient and sustainable methods for synthesizing this molecule and its derivatives.

2-Ethyl-4-methylthiazole is an organic compound belonging to the class of thiazoles, specifically categorized as a 2,4-disubstituted thiazole. Its chemical formula is C6H9NSC_6H_9NS, and it has a molecular weight of approximately 127.21 g/mol. The compound is characterized by a distinctive green, nutty, and pistachio-like aroma, making it notable in various food products, particularly in coffee varieties such as Coffea arabica and Coffea canephora, where it has been detected but not quantified . The International Union of Pure and Applied Chemistry name for this compound is 2-ethyl-4-methyl-1,3-thiazole, and it is associated with the CAS Registry Number 15679-12-6.

2-Ethyl-4-methylthiazole plays a significant role in flavor perception. It contributes to the characteristic "green," "nutty," and "pistachio" flavors in various food items like coffee, cocoa, and baked goods []. The exact mechanism by which it interacts with taste receptors is not fully elucidated, but its structure is believed to play a crucial role. The combination of the aromatic thiazole ring and the attached alkyl groups likely contributes to its specific flavor profile.

Typical of thiazole derivatives. One notable reaction involves direct arylation, where ligand-free palladium acetate catalyzes the arylation of 2-ethyl-4-methylthiazole under low catalyst concentrations . Additionally, it can undergo various alkylation and acylation reactions due to the presence of nucleophilic sites on the thiazole ring .

Synthesis of 2-ethyl-4-methylthiazole can be achieved through several methods:

  • Cyclization Reactions: This involves the reaction of appropriate precursors containing both nitrogen and sulfur functionalities.
  • Alkylation: Alkylating agents can be used to introduce ethyl and methyl groups into the thiazole structure.
  • Direct Arylation: As mentioned earlier, this method utilizes palladium-catalyzed reactions to form aryl-substituted derivatives from the thiazole framework .

The primary applications of 2-ethyl-4-methylthiazole include:

  • Flavoring Agent: Its unique flavor profile makes it suitable for use in food and beverage formulations.
  • Biomarker: Its detection in various foods positions it as a potential biomarker for dietary intake studies .
  • Research Tool: In synthetic chemistry, it serves as an intermediate in the preparation of more complex thiazole derivatives.

Several compounds share structural similarities with 2-ethyl-4-methylthiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
4-MethylthiazoleContains methyl group at position 4Lacks ethyl substitution at position 2
2-MethylthiazoleContains methyl group at position 2Lacks ethyl substitution at position 3
5-EthylthiazoleEthyl group at position 5Different substitution pattern compared to 2-ethyl-4-methylthiazole
2-EthylthiazoleEthyl group at position 2Lacks methyl substitution at position 4

The unique combination of both ethyl and methyl substitutions at specific positions distinguishes 2-ethyl-4-methylthiazole from these similar compounds, contributing to its distinct flavor profile and potential applications in food science.

Physical Description

Liquid
Colourless to pale yellow liquid; nutty, green odou

XLogP3

2.2

Density

d44 1.03
1.026-1.031

UNII

LVC1ZV6X4U

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 8 notifications to the ECHA C&L Inventory.;
H302 (97.24%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15679-12-6

Wikipedia

2-ethyl-4-methyl thiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2-ethyl-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types